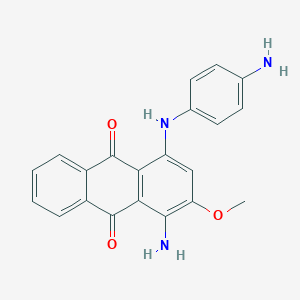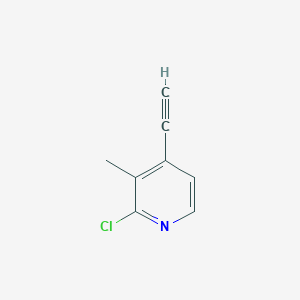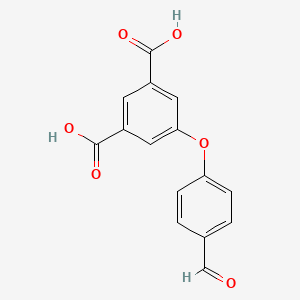
5-(4-Formylphenoxy)isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Formylphenoxy)isophthalic acid: is an organic compound with the molecular formula C15H10O6 It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a 4-formylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Formylphenoxy)isophthalic acid typically involves the reaction of isophthalic acid with 4-formylphenol under specific conditions. One common method includes:
Esterification: Isophthalic acid is first esterified with methanol to form dimethyl isophthalate.
Nucleophilic Substitution: The dimethyl isophthalate is then reacted with 4-formylphenol in the presence of a base such as potassium carbonate to form the desired product.
Hydrolysis: The ester groups are hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(4-Formylphenoxy)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: 5-(4-Carboxyphenoxy)isophthalic acid.
Reduction: 5-(4-Hydroxymethylphenoxy)isophthalic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(4-Formylphenoxy)isophthalic acid is used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and sensing .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. It can also be used in the design of drug delivery systems due to its ability to form stable complexes with metal ions .
Industry: In the industrial sector, this compound is used in the production of high-performance polymers and resins. These materials are valued for their thermal stability and mechanical strength .
Wirkmechanismus
The mechanism of action of 5-(4-Formylphenoxy)isophthalic acid and its derivatives often involves coordination with metal ions. The formyl and carboxyl groups can chelate metal ions, forming stable complexes that can interact with biological targets or catalyze chemical reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 5-(4-Carboxyphenoxy)isophthalic acid
- 5-(4-Hydroxymethylphenoxy)isophthalic acid
- 5-(4-Aminophenoxy)isophthalic acid
Comparison: 5-(4-Formylphenoxy)isophthalic acid is unique due to the presence of the formyl group, which can undergo further chemical modifications. This makes it a versatile intermediate in organic synthesis. In contrast, 5-(4-Carboxyphenoxy)isophthalic acid has a carboxyl group, making it more acidic and suitable for different types of coordination chemistry. 5-(4-Hydroxymethylphenoxy)isophthalic acid has a hydroxyl group, which can participate in hydrogen bonding and other interactions, while 5-(4-Aminophenoxy)isophthalic acid contains an amino group, making it useful in the synthesis of amide bonds and other nitrogen-containing compounds .
Eigenschaften
Molekularformel |
C15H10O6 |
|---|---|
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
5-(4-formylphenoxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10O6/c16-8-9-1-3-12(4-2-9)21-13-6-10(14(17)18)5-11(7-13)15(19)20/h1-8H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
BJLIIKFFUOGQQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


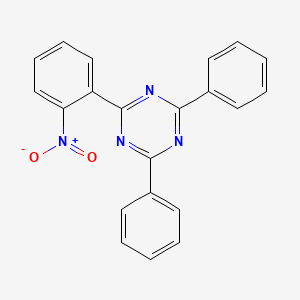
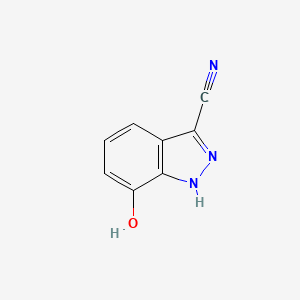
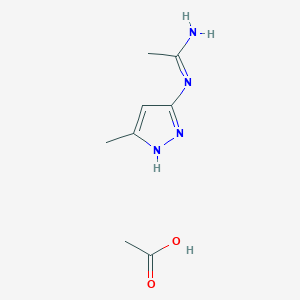
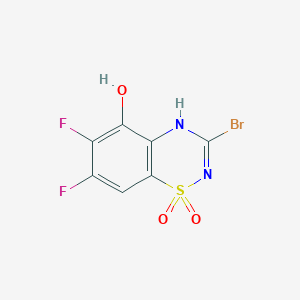

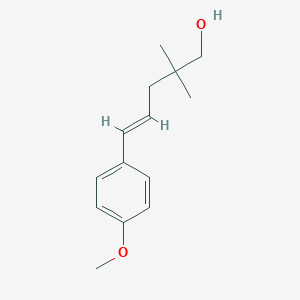


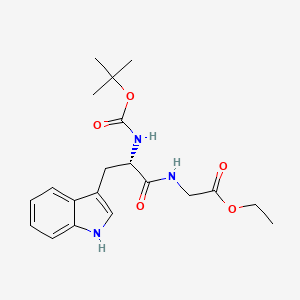
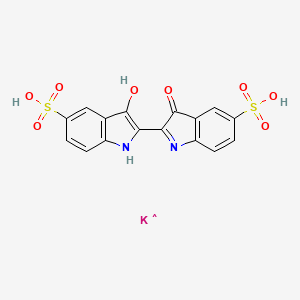
![4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid](/img/structure/B13132638.png)
![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B13132641.png)
